![molecular formula C8H8BrNO3 B1441271 Methyl 4-amino-3-bromo-2-hydroxybenzoate CAS No. 1242268-24-1](/img/structure/B1441271.png)
Methyl 4-amino-3-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-amino-3-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-bromo-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-amino-2-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-amino-3-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-3-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the bromine atom.
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the amino group .
Uniqueness
Methyl 4-amino-3-bromo-2-hydroxybenzoate is unique due to the presence of both the amino and bromine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Biological Activity
Methyl 4-amino-3-bromo-2-hydroxybenzoate, a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings on its biological activity, including its effects on enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₈BrN₁O₃
- Molecular Weight : 232.06 g/mol
The compound features a bromine atom and a hydroxyl group, which contribute to its biological reactivity and interaction with various biological targets.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of this compound derivatives on glutathione-related enzymes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play crucial roles in cellular antioxidant defense and detoxification mechanisms.
- Inhibition Studies :
- In vitro assays demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against GR and GST. For instance, one derivative showed a Ki value of , indicating strong binding affinity to these enzymes .
- The study also employed computer-aided drug design to predict binding affinities and toxicological profiles for various derivatives, enhancing our understanding of structure-activity relationships .
Structure-Activity Relationships (SAR)
The SAR analysis provides insights into how modifications to the this compound structure influence its biological activity:
Derivative | Ki Value (μM) | Notes |
---|---|---|
Methyl 4-amino-3-bromo-5-fluorobenzoate | Strong inhibitor of GR and GST | |
Methyl 4-amino-2-nitrobenzoate | Weaker inhibition compared to above | |
Methyl 4-amino-2-bromobenzoate | N/A | Predicted low binding energy |
Methyl 4-amino-2-chlorobenzoate | N/A | Predicted low binding energy |
This table illustrates how specific substitutions can enhance or diminish the inhibitory potency of the compounds against target enzymes.
Antioxidant Properties
A study focused on the antioxidant properties of this compound derivatives found that they could effectively reduce oxidative stress markers in cellular models. The compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, which are critical factors in various pathological conditions including cancer and neurodegenerative diseases .
Toxicological Assessments
Toxicological evaluations revealed that while some derivatives exhibited promising biological activities, they also posed risks at higher concentrations. The relationship between their chemical structure and toxicity was assessed using quantitative structure–activity relationship (QSAR) models, which highlighted the importance of partition coefficients and acid dissociation constants in predicting toxicity outcomes .
Properties
IUPAC Name |
methyl 4-amino-3-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGFZZXJCUIEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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